4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Overview
Description
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 61770-00-1 . It has a molecular weight of 206.07 and is commonly used in scientific research due to its diverse applications. It serves as a valuable building block in the synthesis of various organic compounds, making it essential for drug discovery and material science advancements.
Molecular Structure Analysis
The molecular structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine can be represented by the InChI code: 1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 .Physical And Chemical Properties Analysis
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a powder with a melting point of 56-61°C . and is typically stored at 4°C .Scientific Research Applications
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
Methods of Application or Experimental Procedures
The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Results or Outcomes
This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
2. Application in Energetic Materials
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the preparation of advanced fused bistetrazole-based primary explosives .
Methods of Application or Experimental Procedures
The first example of [5,6,5]-tricyclic bistetrazole-fused energetic materials has been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
Results or Outcomes
Among target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J). In addition, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K) possesses excellent priming ability, comparable to traditional primary explosive Pb(N3)2, and ultralow minimum primary charge (MPC = 10 mg), which is the lowest MPC among the reported potassium-based primary explosives .
3. Application in Tandem Amination and Suzuki-Miyaura Cross-Coupling
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling .
Methods of Application or Experimental Procedures
The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent, which undergoes tandem amination and Suzuki-Miyaura cross-coupling to yield disubstituted pyrimidines .
Results or Outcomes
This method allows the synthesis of disubstituted pyrimidines, which are important structures in medicinal chemistry .
4. Application in the Synthesis of Biologically Active Compounds
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
Methods of Application or Experimental Procedures
The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of complex pharmaceutical compounds .
Results or Outcomes
This method allows the synthesis of complex pharmaceutical and biologically active compounds, expanding the possibilities for drug discovery .
5. Application in Biarylpyrimidine Synthesis
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Methods of Application or Experimental Procedures
The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent in the synthesis of biarylpyrimidines through biaryl cross-coupling .
Results or Outcomes
This method allows the synthesis of biarylpyrimidines, which are important structures in medicinal chemistry .
6. Application in Pharmacologically Active Decorated Six-Membered Heterocycles
Summary of the Application
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of decorated six-membered heterocycles, which exhibit a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of decorated six-membered heterocycles .
Results or Outcomes
The synthesized compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSQUKOJVZDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490620 | |
Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |
CAS RN |
61770-00-1 | |
Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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